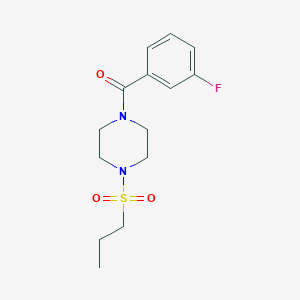

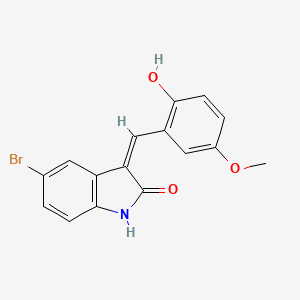

N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide derivatives involves mixed aldol condensation reactions, showcasing the synthetic utility of furylmethylene intermediates. These procedures typically employ 2,3,4,9-tetrahydrocarbazol-1-ones and furan-2-carbaldehyde (furfural) as starting materials, leading to various heteroannulated derivatives under different conditions using a range of reagents (Sridharan & Prasad, 2011).

Molecular Structure Analysis

Molecular structure analysis of N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide and its analogs is conducted through various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These studies are complemented by theoretical calculations (e.g., DFT/B3LYP/6-311G++(d,p) method) to optimize the ground state geometry and electronic structure, providing insights into the molecule's stability, conformational preferences, and reactive properties (Pillai et al., 2017).

Chemical Reactions and Properties

N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide derivatives undergo various chemical reactions, including autoxidation and hydrolysis, influenced by their molecular structure. The assessment of reactive properties and stability is achieved through natural bond orbital analysis, highlighting the importance of hyper-conjugative interactions and charge delocalization. Such studies are vital for understanding the compound's behavior in different chemical environments (Pillai et al., 2017).

Applications De Recherche Scientifique

Neuroprotection in Parkinson's Disease

Research has explored the neuroprotective effects of caffeine and A2A adenosine receptor inactivation, highlighting the potential for compounds affecting these pathways in mitigating Parkinson's disease symptoms. Caffeine and several A2A antagonists have shown promise in attenuating the dopaminergic deficits characteristic of Parkinson's disease, suggesting a role for related compounds in therapeutic interventions (Chen et al., 2001).

Antituberculosis Applications

The interaction between various compounds and pyrazinamide, a critical antituberculosis drug, has been studied to understand their pharmacokinetic interactions and implications for tuberculosis treatment. These studies are crucial for optimizing antituberculosis therapy and managing drug-induced side effects, ensuring effective and safe treatment protocols (Lacroix et al., 1988).

Chemotherapy in Cancer Treatment

Investigations into novel chemotherapy agents, such as pyrazoloacridine, for treating various cancers including pancreatic carcinoma and transitional cell carcinoma, underline the importance of discovering and optimizing new therapeutic compounds. These studies contribute to the broader body of knowledge aiming to improve cancer treatment outcomes through the development of more effective and less toxic chemotherapeutic agents (Zalupski et al., 2004).

Antiviral Research

The exploration of novel antiviral drugs, such as BIT225, against HIV-1 infection showcases the potential of pyrazole derivatives in targeting specific viral mechanisms. This research not only contributes to the ongoing fight against HIV/AIDS but also opens avenues for the development of new treatments targeting the viral reservoir, a critical challenge in achieving a cure for HIV-1 (Wilkinson et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(8-3-4-10-12-8)13-11-6-7-2-1-5-15-7/h1-6H,(H,10,12)(H,13,14)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXZXXXMFAXQTH-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furanylmethylideneamino)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)